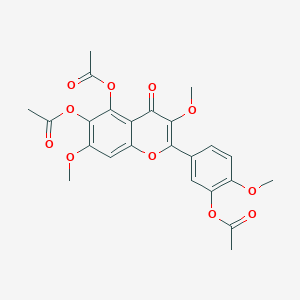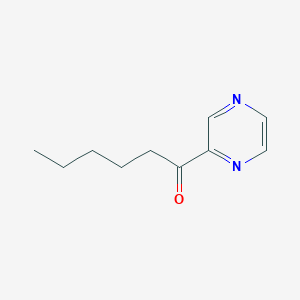
7-Hydroxy-1,3-naphthalenesulfonic acid, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-1,3-naphthalenesulfonic acid, potassium salt is a chemical compound with the molecular formula C10H6K2O7S2 and a molecular weight of 380.47704 g/mol . This compound is known for its off-white solid form and slight solubility in DMSO and methanol . It is used in various chemical processes and is a useful research chemical for organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1,3-naphthalenesulfonic acid, potassium salt typically involves the sulfonation of 1,3-naphthalenediol followed by neutralization with potassium hydroxide . The reaction conditions often require a controlled temperature environment and the use of an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes where 1,3-naphthalenediol is reacted with sulfuric acid or oleum, followed by neutralization with potassium hydroxide . The product is then purified through crystallization and drying under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1,3-naphthalenesulfonic acid, potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It undergoes electrophilic substitution reactions due to the presence of the hydroxyl and sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
7-Hydroxy-1,3-naphthalenesulfonic acid, potassium salt has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Hydroxy-1,3-naphthalenesulfonic acid, potassium salt involves proton transfer kinetics. In aqueous solutions, the monoanion of this compound undergoes pseudo-first order dissociation and its conjugate base undergoes second order protonation in the lowest excited singlet state . This proton transfer is influenced by the solvent composition and the presence of formamide, which disrupts the aqueous solvent cage and impairs the Grotthus proton-transfer mechanism .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthol-6,8-disulfonic acid, potassium salt
- 2-Naphthol-8-sulfonic acid, potassium salt
- 7-Hydroxy-1-naphthalenesulfonic acid, sodium salt
Uniqueness
7-Hydroxy-1,3-naphthalenesulfonic acid, potassium salt is unique due to its specific sulfonation pattern and its ability to act as a fluorescent probe in biological assays . Its distinct proton transfer kinetics in various solvent compositions also set it apart from other similar compounds .
Properties
CAS No. |
13846-08-7 |
|---|---|
Molecular Formula |
C10H7KO7S2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
potassium;6-hydroxy-4-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O7S2.K/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;/h1-5,11H,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |
InChI Key |
JVSUOVXPDNOGKS-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+] |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)O)O.[K+] |
Key on ui other cas no. |
13846-08-7 842-18-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B87372.png)


![N-[(Trimethylsilyl)methyl]cyclohexanamine](/img/structure/B87379.png)

![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)




